N-(2,3-dimethylphenyl)-3-oxobutanamide

Description

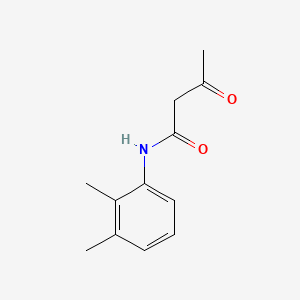

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBRPUWVDHSZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204507 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-76-7, 80357-48-8 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most common method for synthesizing N-(2,3-dimethylphenyl)-3-oxobutanamide involves the acylation of 2,3-dimethylaniline with an appropriate acylating agent such as 3-oxobutanoyl chloride. This reaction typically occurs in the presence of a base to neutralize the byproducts.

Procedure

-

- 2,3-Dimethylaniline (C8H11N)

- 3-Oxobutanoyl chloride (C4H5ClO2)

- Base: Pyridine or triethylamine

-

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Reflux (~60–80°C)

- Reaction Time: 4–6 hours

-

- Dissolve 2,3-dimethylaniline in the solvent.

- Add the base to the solution to act as an acid scavenger.

- Slowly add 3-oxobutanoyl chloride dropwise while maintaining stirring.

- Reflux the mixture for several hours.

- Cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.

- Purify the crude product via recrystallization or column chromatography.

Yield and Purity

- Typical yield: 75–85%

- Purity: ~95% after purification

Microwave-Assisted Synthesis

Microwave heating has been shown to accelerate amide bond formation, offering a rapid and efficient alternative to conventional heating.

Procedure

-

- Same as conventional synthesis.

-

- Equipment: Microwave reactor

- Solvent: Ethanol or acetonitrile

- Temperature: ~120°C

- Reaction Time: 15–30 minutes

-

- Combine all reactants in a microwave reactor vial.

- Heat under microwave irradiation at controlled temperature and pressure.

- Isolate the product by solvent extraction and purify through recrystallization.

Advantages

- Significantly reduced reaction time.

- Comparable yields (80–90%) with high purity.

Continuous Flow Synthesis

This method is particularly suitable for industrial-scale production due to its efficiency and scalability.

Procedure

-

- 2,3-Dimethylaniline

- Acylating agent (e.g., acetic anhydride or acetyl chloride)

- Catalyst: Solid-supported acid or base catalyst

-

- Reactor Type: Fixed-bed continuous flow reactor

- Temperature: ~100–150°C

- Pressure: Elevated (~10 bar)

-

- Feed reactants continuously into the reactor.

- Allow the reaction to proceed over a catalytic bed.

- Collect the product stream and purify via distillation or crystallization.

Yield and Efficiency

- High yield (>90%) with consistent product quality.

- Reduced waste generation compared to batch processes.

Enzymatic Catalysis

Biocatalysis offers an environmentally friendly approach using nitrile hydratase enzymes to convert nitriles into amides.

Procedure

-

- Substrate: 2,3-Dimethylbenzonitrile

- Enzyme source: Rhodococcus erythropolis or Nocardia globerula

-

- pH Range: 6–10

- Temperature: 20–40°C

- Solvent System: Aqueous buffer

-

- Prepare an aqueous solution of nitrile substrate.

- Add enzyme preparation (either whole cells or purified enzyme).

- Stir at controlled temperature until complete conversion is achieved.

- Extract the amide product using organic solvents like dichloromethane.

Advantages

- High selectivity for the desired product.

- Mild reaction conditions reduce energy consumption.

Data Table Summary of Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Conventional Acylation | 2,3-Dimethylaniline + Acyl Chloride | Reflux (~60–80°C), Base | 75–85 | ~95 | Simple setup |

| Microwave-Assisted | Same as above | Microwave (~120°C) | 80–90 | ~95 | Rapid synthesis |

| Continuous Flow | Same as above | Fixed-bed reactor (~100°C) | >90 | ~98 | Scalable, efficient |

| Enzymatic Catalysis | Nitrile + Enzyme | Aqueous buffer (20–40°C) | ~85 | ~99 | Eco-friendly, high selectivity |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: N-substituted amides.

Scientific Research Applications

Organic Synthesis

N-(2,3-dimethylphenyl)-3-oxobutanamide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can act as a reagent in various organic reactions. Its unique structure allows for specific reactivity patterns that are beneficial in synthetic pathways.

Pharmacological Studies

The compound has garnered attention for its potential pharmacological properties. Preliminary studies indicate that it may interact with biological systems in ways that could lead to therapeutic applications:

- Cardiac Effects : Research suggests that this compound may influence cardiac sodium channels, potentially reducing myocardial excitability and offering therapeutic benefits for arrhythmias.

- Anti-inflammatory Properties : There is evidence to suggest that the compound exhibits anti-inflammatory effects by modulating immune responses and influencing cellular signaling pathways.

- Antimicrobial Activity : Initial studies have indicated potential antimicrobial properties against certain bacterial strains, highlighting its applicability as an antimicrobial agent.

Material Science

In industry, this compound is explored for its role in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various industrial processes.

Case Study 1: Cardiac Applications

A study investigated the effects of this compound on cardiac cells. The results demonstrated a significant reduction in excitability within myocardial cells when exposed to the compound, suggesting its potential use in treating cardiac arrhythmias.

Case Study 2: Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of this compound, researchers found that it significantly reduced inflammatory markers in vitro. This study opens avenues for further exploration into its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it valuable for targeted applications in research and industry.

Biological Activity

N-(2,3-dimethylphenyl)-3-oxobutanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound has the molecular formula and a molecular weight of 205.25 g/mol. It features a 3-oxobutanamide functional group attached to a dimethyl-substituted phenyl ring. The compound exhibits a melting point of approximately 175-176 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is known to act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of certain proteases or kinases, affecting signal transduction and metabolic processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting certain bacterial strains effectively. Studies suggest its potential utility in developing new antimicrobial therapies.

- Anti-inflammatory Properties : this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other substituted phenyl amides and ketones. Below is a comparison table highlighting these compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(2,4-Dimethylphenyl)-3-oxobutanamide | Amide/Ketone | Similar structure; different methyl substitution |

| N-(Phenyl)-3-oxobutanamide | Amide/Ketone | Lacks dimethyl substitution; simpler structure |

| N-(2-Methoxyphenyl)-3-oxobutanamide | Amide/Ketone | Contains methoxy group instead of dimethyl |

The unique methyl substitutions at the 2 and 3 positions on the phenyl ring of this compound influence its biological activity and chemical reactivity compared to these similar compounds .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings.

- Anti-inflammatory Research : A study focusing on the anti-inflammatory properties revealed that the compound could significantly reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests a mechanism that may involve the inhibition of specific inflammatory pathways.

- Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated that this compound possesses potent anti-cancer activity. The results highlighted its potential as a lead compound in drug development targeting cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-3-oxobutanamide with high purity?

The compound can be synthesized via oxidation of 3-oxobutanamide precursors using (diacetoxyiodo)benzene (DIB), which reliably produces 2,2-dihalo derivatives. Substituents on the aromatic ring (e.g., chloro, methoxy) do not significantly affect reaction efficiency. Optimize yield (typically 75–85%) by adjusting stoichiometry (DIB:substrate ratio of 1.2:1) and reaction time (2–4 hours at 80°C). Purify via column chromatography using ethyl acetate/hexane gradients .

Q. What crystallographic tools are essential for resolving the molecular structure of this compound?

Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography. Visualize thermal ellipsoids with ORTEP-3. Validate structures using checkCIF/PLATON to identify positional disorder or missed symmetry. Key metrics: R1 < 5%, wR2 < 15%, and maximum residual electron density < 1.0 eÅ⁻³ .

Q. How does the substitution pattern on the aromatic ring influence the compound’s physicochemical properties?

Ortho-substituents (e.g., 2,3-dimethyl groups) increase steric hindrance, reducing solubility in polar solvents (DMSO solubility ~10 mg/mL). LogP calculations predict higher lipophilicity compared to para-substituted analogs, impacting bioavailability. Spectroscopic analysis (e.g., IR carbonyl stretches at ~1700 cm⁻¹) confirms electronic effects of substituents .

Advanced Research Questions

Q. How can researchers analyze reaction mechanisms involving this compound in oxidative transformations?

Employ density functional theory (DFT) to model transition states in DIB-mediated oxidations. Pair with kinetic studies (variable temperature NMR) to identify rate-determining steps. Cross-validate with isotopic labeling (e.g., ¹⁸O tracing) to confirm oxygen transfer pathways. Mechanistic insights include halogen radical intermediates and keto-enol tautomerization .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound?

For bond lengths/angles deviating >3σ from expected values, reassess refinement constraints (e.g., anisotropic displacement parameters). Address twinning or disorder using SHELXL’s TWIN/BASF commands and validate with R1/wR2 convergence metrics. Cross-check with spectroscopic data (e.g., ¹H NMR coupling constants for conformational analysis) .

Q. What comparative approaches evaluate the biological activity of this compound against structurally related amides?

Conduct competitive binding assays using fluorescence polarization to measure IC₅₀ values against target enzymes. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Validate via structure-activity relationship (SAR) analysis of analogs (e.g., halogenated vs. methoxy derivatives) .

Q. How is this compound utilized in the development of azo pigments, and what analytical methods confirm its structural role?

As a bis-azo component in Pigment Yellow 12, its planar conformation enhances lightfastness. Use MALDI-TOF MS to verify dimeric structure and X-ray photoelectron spectroscopy (XPS) to confirm azo (-N=N-) linkage integrity. Compare XRD patterns with CIF databases to ensure phase purity. Key azo bond length ~1.25 Å, dihedral angle < 10° .

Q. Methodological Notes

- Synthesis : Prioritize inert atmospheres to prevent side reactions during DIB-mediated oxidation.

- Crystallography : Collect high-resolution data (d-spacing < 0.8 Å) for accurate refinement.

- Biological Assays : Include positive controls (e.g., Fasentin for glucose uptake inhibition) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.